Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H15IN4O2 and its molecular weight is 410.215. The purity is usually 95%.
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Scientific Research Applications
Tuberculostatic Activity
Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is structurally analogous to compounds with promising antituberculous properties. Research shows that derivatives synthesized from various aromatic or hetaromatic aldehydes, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine have been evaluated for their tuberculostatic activity, offering insights into structure-activity relations (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Antitumor Activities
A novel compound within this chemical family has been synthesized and its mechanism studied, showing significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating high potency compared to the standard antitumor drug Cisplatin. This highlights the potential of such compounds in cancer therapy research (Gomha, Muhammad, & Edrees, 2017).
Chemical Synthesis and Reactions
The compound's chemical structure allows for various reactions and transformations, leading to the creation of new heterocyclic systems with potential biological activities. For instance, the synthesis process involves reactions with different reagents to produce compounds that have been tested against a range of microorganisms, showing in some cases excellent biocidal properties (Youssef, Abbady, Ahmed, & Omar, 2011).
Novel Synthetic Protocols
Innovative additives have been introduced for the ecofriendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, demonstrating the compound's versatility in green chemistry applications. These methodologies avoid the use of hazardous materials and simplify the work-up process, showcasing the compound's role in the development of safer, more sustainable chemical syntheses (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to exhibit activities such as acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
Similar compounds have been found to impact the erk signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival. The suppression of this pathway can lead to changes in these cellular processes .
Result of Action
Similar compounds have shown to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells .
Properties
IUPAC Name |
ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN4O2/c1-3-22-14(21)12-9(2)19-15-17-8-18-20(15)13(12)10-4-6-11(16)7-5-10/h4-8,13H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRVWJJEGMWCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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